2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one typically involves the chlorination of 1-(2,3,4,6-tetramethylphenyl)ethan-1-one. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions under stringent quality control to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents like ethanol or methanol.
Reduction: Reagents like LiAlH₄ or NaBH₄ in solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanones where the chlorine atom is replaced by the nucleophile.
Reduction: The major product is 1-(2,3,4,6-tetramethylphenyl)ethanol.
Scientific Research Applications
2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biochemistry: In proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one involves its reactivity towards nucleophiles due to the presence of the electrophilic carbonyl group and the chlorine atom. This reactivity allows it to participate in various substitution and addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,3,4,5-tetramethylphenyl)ethan-1-one
- 2-Chloro-1-(2,3,5,6-tetramethylphenyl)ethan-1-one
- 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-one
Uniqueness
2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one is unique due to the specific arrangement of methyl groups on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This unique structure can lead to different steric and electronic effects compared to its similar compounds .
Properties
IUPAC Name |
2-chloro-1-(2,3,4,6-tetramethylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-7-5-8(2)12(11(14)6-13)10(4)9(7)3/h5H,6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGRAYOSPKBKGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C(=O)CCl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235064 | |
Record name | Ethanone, 2-chloro-1-(2,3,4,6-tetramethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790725-78-9 | |
Record name | Ethanone, 2-chloro-1-(2,3,4,6-tetramethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=790725-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-chloro-1-(2,3,4,6-tetramethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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